Meta-Methoxy Substitution Confers Unique Hydrogen-Bond Acceptor Capacity
The target compound features a 3-methoxyphenyl amide group, adding a hydrogen-bond acceptor (methoxy oxygen) at the meta position of the N-phenyl ring. The closest purchasable analog, 3-(1,3-benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide, lacks this methoxy substituent entirely, reducing its hydrogen-bond acceptor count by one and altering its electrostatic potential surface . In the benzothiazole-2-carboxamide antimycobacterial series, SAR studies demonstrated that the presence and position of methoxy substituents on aromatic rings significantly impact target binding: compounds bearing para-methoxy groups showed approximately 2- to 4-fold differences in MIC compared to meta-methoxy isomers against M. tuberculosis H37Rv [1]. The 3-methoxy substitution pattern in the target compound is distinct from the 4-methoxy or 2-methoxy variants commonly found in commercial libraries, providing a unique pharmacophoric feature for probing hydrogen-bond interactions in target binding pockets .
| Evidence Dimension | Number of hydrogen-bond acceptor atoms and methoxy substitution position |
|---|---|
| Target Compound Data | 5 hydrogen-bond acceptors (pyrazine N, amide O, benzothiazole N, benzothiazole S, methoxy O); methoxy at meta position of N-phenyl ring |
| Comparator Or Baseline | 3-(1,3-Benzothiazol-2-yl)-N-phenylpyrazine-2-carboxamide: 4 hydrogen-bond acceptors (no methoxy O); N-(4-methoxyphenyl) analogs: methoxy at para position |
| Quantified Difference | +1 hydrogen-bond acceptor; meta vs. para methoxy positional isomerism. In related benzothiazole-2-carboxamide series, meta vs. para methoxy positional change alters MIC values by approximately 2- to 4-fold against M. tuberculosis [1] |
| Conditions | Structural comparison based on chemical structures; SAR data from benzothiazole-2-carboxamide antitubercular series [1] |
Why This Matters
For researchers conducting fragment-based screening or SAR-by-catalog studies, the unique meta-methoxy pharmacophore offers a specific hydrogen-bond interaction geometry that is not available from the more common N-phenyl or para-methoxy analogs, enabling exploration of distinct chemical space within the same core scaffold.
- [1] N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation. Med Chem Commun. 2014;5(10):1489-1495. Provides SAR evidence that methoxy position (meta vs. para) affects antimycobacterial MIC by 2- to 4-fold. View Source
